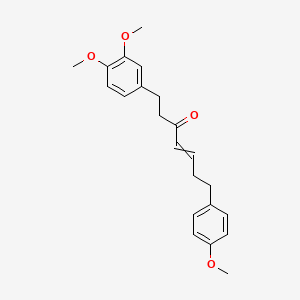
2-Ethoxy-N-(2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-(2-pyridinyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to the acetamide moiety, with a pyridinyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(2-pyridinyl)acetamide typically involves the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired amide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Ethoxy-N-(2-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethoxy-N-(2-pyridinyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethoxy-N-(2-pyridinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methoxy-N-(2-pyridinyl)acetamide
- 2-Propoxy-N-(2-pyridinyl)acetamide
- 2-Butoxy-N-(2-pyridinyl)acetamide
Uniqueness
2-Ethoxy-N-(2-pyridinyl)acetamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-ethoxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-7-9(12)11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11,12) |
InChIキー |
XHARBTQXVHATSH-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=O)NC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)






